2,5-Bis(trifluoromethyl)benzonitrile molecular weight and formula
2,5-Bis(trifluoromethyl)benzonitrile molecular weight and formula
An In-depth Technical Guide to 2,5-Bis(trifluoromethyl)benzonitrile
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with fluorinated organic compounds. We will delve into the core characteristics, synthesis, and application of 2,5-Bis(trifluoromethyl)benzonitrile, a key building block in modern medicinal chemistry and materials science.
Introduction: The Significance of Fluorinated Benzonitriles
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into organic molecules is a cornerstone of modern drug design.[1][2] These modifications can profoundly alter a compound's physicochemical properties, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2]
2,5-Bis(trifluoromethyl)benzonitrile belongs to this critical class of fluorinated intermediates. Its structure, featuring a benzonitrile core flanked by two potent electron-withdrawing trifluoromethyl groups, makes it a highly versatile and valuable precursor for the synthesis of complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, and utility, offering field-proven insights for its practical application.
Core Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research. The key identifiers and physical data for 2,5-Bis(trifluoromethyl)benzonitrile are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₃F₆N | [3][4][5] |
| Molecular Weight | 239.12 g/mol | [3][4][6] |
| CAS Number | 51012-27-2 | [3][4] |
| Appearance | Colorless Liquid | [7] |
| Boiling Point | 194 °C | [4] |
| Refractive Index | 1.4210 | [4] |
| Storage Temperature | 2-8°C | [4] |
Molecular Structure Diagram
The spatial arrangement of the trifluoromethyl groups relative to the nitrile functionality dictates the molecule's reactivity and steric profile.
Caption: Chemical structure of 2,5-Bis(trifluoromethyl)benzonitrile.
Synthesis and Reactivity
Synthetic Pathway Overview
The synthesis of trifluoromethylated benzonitriles can be approached through various methods. A common and industrially relevant method is the Sandmeyer reaction, which converts an aniline derivative into a nitrile via a diazonium salt intermediate.[8] This process is advantageous as it often proceeds with high yield and purity.[8]
The logical precursor for 2,5-Bis(trifluoromethyl)benzonitrile is 2,5-bis(trifluoromethyl)aniline. This aniline can be synthesized from 1,4-bis(trifluoromethyl)benzene through nitration to form 2,5-bis(trifluoromethyl)nitrobenzene, followed by reduction of the nitro group.[9]
Synthetic Workflow Diagram
Caption: Plausible synthetic workflow for 2,5-Bis(trifluoromethyl)benzonitrile.
Applications in Drug Development and Research
The benzonitrile moiety is a privileged scaffold in medicinal chemistry, capable of acting as a hydrogen bond acceptor and serving as a bioisostere for other functional groups.[10] When combined with trifluoromethyl groups, the resulting molecule becomes a powerful building block for pharmaceuticals and agrochemicals.[1]
While specific FDA-approved drugs originating directly from the 2,5-isomer are not as prominently documented as its 3,5-isomer (a precursor to the anticancer drug Selinexor[11]), its utility is clear. It serves as an essential intermediate for creating libraries of novel compounds for high-throughput screening and as a starting material for various functional materials.[5][9] Its derivatives are investigated for a range of therapeutic targets, including kinase inhibition and antiviral applications, areas where benzonitriles have shown significant promise.[10]
Experimental Protocols
The following protocols are representative methodologies. All procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Sandmeyer Reaction (Illustrative)
This protocol is a generalized procedure based on the well-established Sandmeyer reaction for converting anilines to benzonitriles.[8]
-
Diazotization:
-
Dissolve 2,5-bis(trifluoromethyl)aniline (1.0 eq) in an aqueous solution of hydrochloric acid (approx. 3.0 eq) at 0-5 °C in a three-necked flask equipped with a mechanical stirrer and thermometer.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Heat the mixture gently to ensure dissolution, then cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous nitrogen evolution will be observed.
-
Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with an organic solvent such as ethyl acetate (2 x 100 mL).[8]
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[12]
-
The crude product can be purified by vacuum distillation or flash column chromatography to yield pure 2,5-Bis(trifluoromethyl)benzonitrile.
-
Protocol 2: Hydrolysis to 2,5-Bis(trifluoromethyl)benzamide
The nitrile group is readily converted to other functional groups, such as amides, which are pivotal in biochemistry and drug molecules.[13]
-
Reaction Setup:
-
To a solution of 2,5-Bis(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent like dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Slowly add 30% hydrogen peroxide (H₂O₂) (3.0 eq) to the mixture while stirring. Caution: This reaction can be exothermic.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, pour the mixture into cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to obtain 2,5-Bis(trifluoromethyl)benzamide. The product can be further purified by recrystallization if necessary.
-
Safety and Handling
2,5-Bis(trifluoromethyl)benzonitrile is classified as a toxic and hazardous substance. Strict adherence to safety protocols is mandatory.
-
Hazard Codes: T (Toxic).[4]
-
Primary Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[7][14] Causes skin and serious eye irritation.[15][16]
-
Handling: Use only in a well-ventilated area or fume hood.[7][15] Avoid breathing vapors or mist.[7] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][17] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8°C.[4][15] Keep away from heat, sparks, and open flames.[7][14]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[7]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor immediately.[14]
-
Conclusion
2,5-Bis(trifluoromethyl)benzonitrile is a specialty chemical of significant value to the scientific research community, particularly in pharmaceutical and agrochemical development. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it an attractive building block for synthesizing novel, high-performance molecules. Understanding its synthesis, reactivity, and handling requirements is crucial for leveraging its full potential in creating next-generation chemical entities.
References
-
ChemicalBook. 51012-27-2(2,5-Bis(trifluoromethyl)benzonitrile) Product Description.
-
Chongqing Chemdad Co., Ltd. 2,5-Bis(trifluoromethyl)benzonitrile.
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzonitrile.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethylbenzonitriles in Modern Synthesis.
-
Santa Cruz Biotechnology, Inc. 3,5-Bis(trifluoromethyl)benzonitrile.
-
MilliporeSigma. SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)benzonitrile.
-
Autech Industry Co.,Limited. Understanding the Synthesis and Applications of Trifluoromethylated Benzonitriles.
-
Aromsyn Co.,Ltd. 2,5-Bis(trifluoromethyl)benzonitrile.
-
Google Patents. Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
BenchChem. Applications of Benzonitrile Derivatives in Drug Development.
-
BLD Pharm. 2-Amino-5-(trifluoromethyl)benzonitrile.
-
Tokyo Chemical Industry Co., Ltd. SAFETY DATA SHEET - 4-Nitro-2-(trifluoromethyl)benzonitrile.
-
Echemi. 2,6-BIS(2,2,2-TRIFLUOROETHOXY)BENZONITRILE Safety Data Sheets.
-
Thermo Scientific Chemicals. 3,5-Bis(trifluoromethyl)benzonitrile, 97%.
-
PubChem. 2-(Trifluoromethyl)benzonitrile.
-
Combi-Blocks, Inc. Safety Data Sheet - 2-Amino-5-(trifluoromethoxy)benzonitrile.
-
Chemsrc. 2-(Trifluoromethyl)benzonitrile.
-
Sigma-Aldrich. 3,5-Bis(trifluoromethyl)benzonitrile.
-
MDPI. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide.
-
Molecules. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
-
Organic Syntheses. Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne.
-
Google Patents. Method for production of 2,4,5-trifluoro-benzonitrile.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 51012-27-2 CAS MSDS (2,5-Bis(trifluoromethyl)benzonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2,5-Bis(trifluoromethyl)benzonitrile One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 51012-27-2 | 2,5-Bis(trifluoromethyl)benzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. scbt.com [scbt.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile - Google Patents [patents.google.com]
- 9. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. combi-blocks.com [combi-blocks.com]
- 17. echemi.com [echemi.com]
